Superior Activity Against Gentamicin-Resistant Gram-Negative Isolates
Amikacin demonstrates a decisive advantage over gentamicin and tobramycin against clinical isolates that are resistant to these earlier aminoglycosides. In a study of 200 clinical isolates, while 50% were classified as resistant to gentamicin (MIC > 16 µg/mL), amikacin at the same concentration (16 µg/mL) inhibited 96.5% of these same isolates, confirming a very low rate of cross-resistance [1]. This is directly attributed to amikacin's structural modification, which protects it from inactivation by a wide range of aminoglycoside-modifying enzymes (AMEs) [2].
| Evidence Dimension | In Vitro Susceptibility of Clinical Isolates (MIC) |
|---|---|
| Target Compound Data | 96.5% of isolates susceptible at 16 µg/mL |
| Comparator Or Baseline | Gentamicin: 50% of isolates resistant at >16 µg/mL; Tobramycin: 50% of isolates susceptible at 8 µg/mL |
| Quantified Difference | Amikacin inhibited 96.5% of isolates vs. 50% susceptible to gentamicin and 67% susceptible to tobramycin at 8-16 µg/mL. |
| Conditions | 200 clinical isolates of P. aeruginosa and Enterobacteriaceae; agar dilution method; MIC determined per ICS recommendations. |
Why This Matters
For procurement related to research on antimicrobial resistance or drug development against MDR pathogens, amikacin is essential because it retains activity against a vast majority of gentamicin- and tobramycin-resistant strains, which are common in clinical settings.
- [1] Dámaso, D., Moreno-López, M., Martínez-Beltrán, J., & García-Iglesias, M. C. (1976). Susceptibility of current clinical isolates of Pseudomonas aeruginosa and enteric gram-negative bacilli to amikacin and other aminoglycoside antibiotics. The Journal of Infectious Diseases, 134 Suppl, S394–S390. View Source
- [2] Ramirez, M. S., & Tolmasky, M. E. (2017). Amikacin: Uses, Resistance, and Prospects for Inhibition. Molecules, 22(12), 2267. View Source
